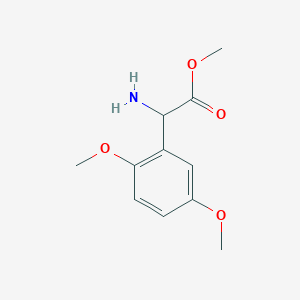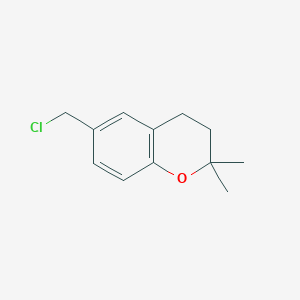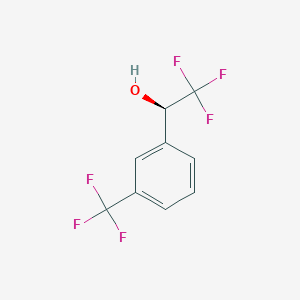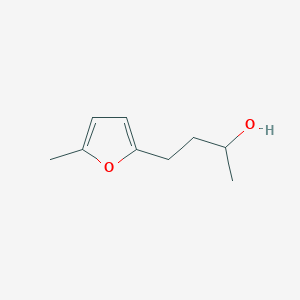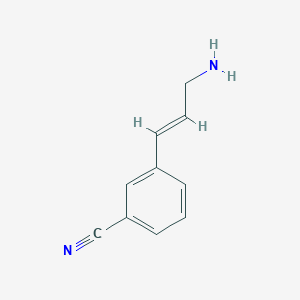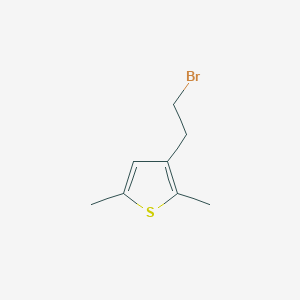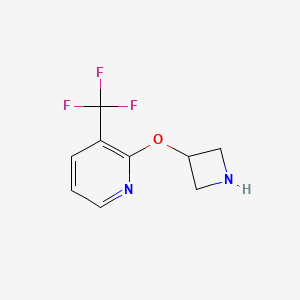
2-(Azetidin-3-yloxy)-3-(trifluoromethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Azetidin-3-yloxy)-3-(trifluoromethyl)pyridine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. The compound consists of a pyridine ring substituted with an azetidin-3-yloxy group and a trifluoromethyl group, which contribute to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-3-yloxy)-3-(trifluoromethyl)pyridine typically involves the following steps:
Formation of the Azetidin-3-yloxy Group: This step involves the preparation of the azetidin-3-yloxy intermediate through a nucleophilic substitution reaction.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a trifluoromethylation reaction, often using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Coupling with Pyridine: The final step involves coupling the azetidin-3-yloxy intermediate with a pyridine derivative under suitable reaction conditions, such as the presence of a base and a solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
化学反応の分析
Types of Reactions
2-(Azetidin-3-yloxy)-3-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the azetidin-3-yloxy group or the trifluoromethyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of pyridine derivatives with oxidized functional groups.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives with new functional groups replacing the original ones.
科学的研究の応用
2-(Azetidin-3-yloxy)-3-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of 2-(Azetidin-3-yloxy)-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability.
類似化合物との比較
2-(Azetidin-3-yloxy)-3-(trifluoromethyl)pyridine can be compared with other similar compounds, such as:
2-(Azetidin-3-yloxy)-pyridine: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.
3-(Trifluoromethyl)pyridine: Lacks the azetidin-3-yloxy group, leading to variations in reactivity and applications.
2-(Azetidin-3-yloxy)-4-(trifluoromethyl)pyridine:
The uniqueness of this compound lies in the combination of the azetidin-3-yloxy and trifluoromethyl groups, which confer distinct chemical and biological properties that are not observed in the similar compounds listed above.
特性
分子式 |
C9H9F3N2O |
|---|---|
分子量 |
218.18 g/mol |
IUPAC名 |
2-(azetidin-3-yloxy)-3-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C9H9F3N2O/c10-9(11,12)7-2-1-3-14-8(7)15-6-4-13-5-6/h1-3,6,13H,4-5H2 |
InChIキー |
FEKBVRTWOYYTRZ-UHFFFAOYSA-N |
正規SMILES |
C1C(CN1)OC2=C(C=CC=N2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


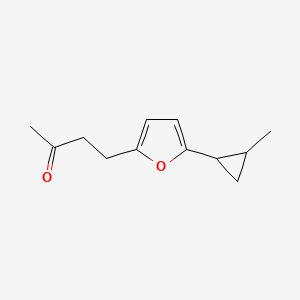
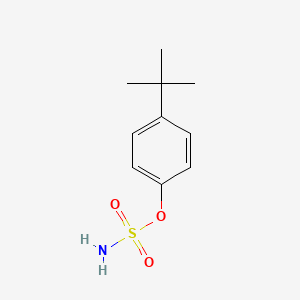
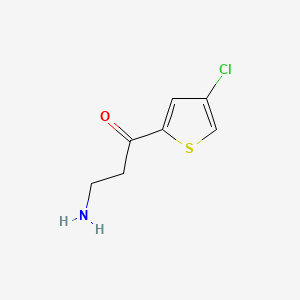
![1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid](/img/structure/B13601316.png)
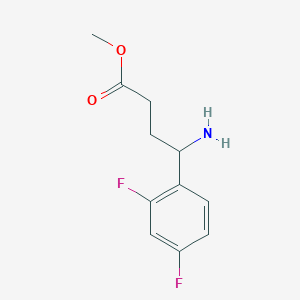
![1-([1,1'-Biphenyl]-4-yl)prop-2-en-1-ol](/img/structure/B13601318.png)
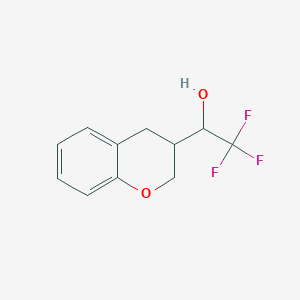
amino}methyl)pyrrolidine-1-carboxylate](/img/structure/B13601333.png)
